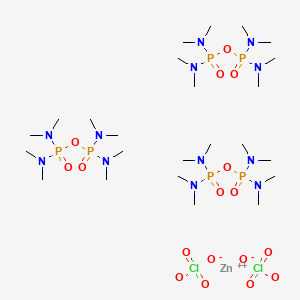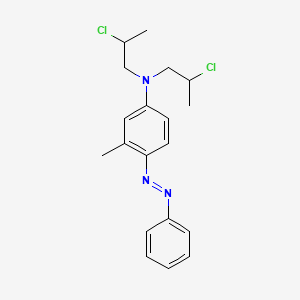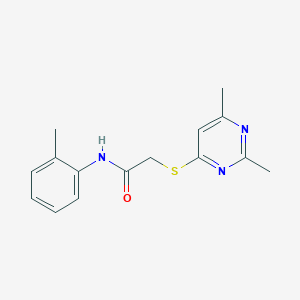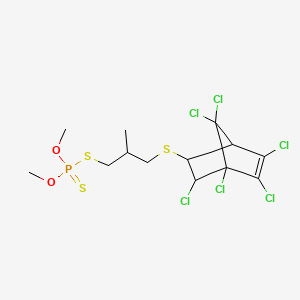![molecular formula C14H13NO2 B14159908 3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol CAS No. 168915-07-9](/img/structure/B14159908.png)
3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyliminomethyl)-1,2-benzenediol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyliminomethyl)-1,2-benzenediol typically involves the condensation reaction between 4-methylbenzaldehyde and 1,2-benzenediol in the presence of an acid or base catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
4-Methylbenzaldehyde+1,2-Benzenediol→3-(4-Methylphenyliminomethyl)-1,2-benzenediol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyliminomethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyliminomethyl)-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyliminomethyl)-1,2-benzenediol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in chemical reactions. In biological systems, it may interact with enzymes and proteins, inhibiting or modulating their activity. The Schiff base moiety allows it to participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylphenyliminomethyl)phenol
- 2-Methoxy-6-[(4-methylphenyl)imino]methylphenol
- 4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness
3-(4-Methylphenyliminomethyl)-1,2-benzenediol is unique due to the presence of both hydroxyl groups on the benzene ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Eigenschaften
CAS-Nummer |
168915-07-9 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13NO2/c1-10-5-7-12(8-6-10)15-9-11-3-2-4-13(16)14(11)17/h2-9,16-17H,1H3 |
InChI-Schlüssel |
MVWQZWSRRZYUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)

![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)

![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)





